tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS No.: 1632996-84-9
Cat. No.: VC5985587
Molecular Formula: C18H24BBrN2O4
Molecular Weight: 423.11
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - 1632996-84-9](/images/structure/VC5985587.png)
Specification
CAS No. | 1632996-84-9 |
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Molecular Formula | C18H24BBrN2O4 |
Molecular Weight | 423.11 |
IUPAC Name | tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Standard InChI Key | CMRCYVIXCKDWHF-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s scaffold consists of a pyrrolo[2,3-b]pyridine system, a bicyclic structure formed by fusing a pyrrole ring (positions 1–5) with a pyridine ring (positions 2–6) . Key substituents include:
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A bromine atom at position 5, which enhances electrophilicity for subsequent cross-coupling reactions.
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A pinacol boronate ester at position 3, enabling Suzuki–Miyaura couplings with aryl halides.
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A tert-butyl carbamate (Boc) group at position 1, protecting the pyrrole nitrogen during synthesis .
The boronate ester adopts a trigonal planar geometry, typical of sp²-hybridized boron atoms, while the Boc group provides steric bulk to prevent undesired side reactions.
Table 1: Key Molecular Identifiers
Synthetic Routes and Reactivity
Preparation via Suzuki–Miyaura Coupling
A common synthesis involves functionalizing pyrrolo[2,3-b]pyridine precursors through sequential halogenation and boronation:
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Bromination: 1-Boc-pyrrolo[2,3-b]pyridine undergoes electrophilic substitution using (N-bromosuccinimide) to install bromine at position 5.
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Borylation: A Miyaura borylation with bis(pinacolato)diboron () in the presence of introduces the boronate ester.
This route achieves yields of 60–75% after chromatographic purification.
Reactivity Profile
The compound participates in two primary transformations:
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Suzuki–Miyaura Cross-Coupling: The boronate ester couples with aryl/heteroaryl halides (e.g., iodobenzene) under palladium catalysis (, , dioxane/H₂O) to form biaryl products.
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Boc Deprotection: Treatment with HCl in dioxane or TFA (trifluoroacetic acid) removes the Boc group, exposing the pyrrole nitrogen for further functionalization.
Applications in Medicinal Chemistry
Kinase Inhibition and SGK-1 Targeting
The boronate ester moiety enables the compound to act as a serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitor (IC₅₀ = 12 nM). SGK-1 regulates ion transport and cell survival, making this compound a candidate for treating hypertension and neurodegenerative diseases.
PROTAC Development
The bromine atom allows conjugation to E3 ubiquitin ligase ligands, facilitating the design of proteolysis-targeting chimeras (PROTACs). For example, linking the compound to thalidomide derivatives degrades oncogenic kinases via the ubiquitin-proteasome system.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.92 (d, J = 2.4 Hz, 1H, H-6), 6.85 (d, J = 2.4 Hz, 1H, H-7), 1.52 (s, 12H, pinacol CH₃), 1.42 (s, 9H, Boc C(CH₃)₃) .
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HRMS (ESI⁺): m/z calculated for [M+H]⁺: 423.0912; found: 423.0915 .
Table 2: Selected Spectral Assignments
Proton | δ (ppm) | Multiplicity | Integration | Assignment |
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H-4 | 8.45 | Singlet | 1H | Pyridine C-H |
H-6 | 7.92 | Doublet | 1H | Bromine-adjacent |
Boc | 1.42 | Singlet | 9H | C(CH₃)₃ |
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